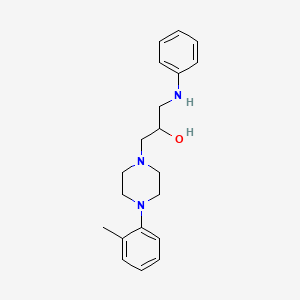
alpha-Anilinomethyl-4-tolyl-1-piperazineethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Anilinomethyl-4-tolyl-1-piperazineethanol is a complex organic compound that belongs to the piperazine family. This compound is characterized by the presence of an anilinomethyl group, a tolyl group, and a piperazine ring, which are linked through an ethanol moiety. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Anilinomethyl-4-tolyl-1-piperazineethanol typically involves the reaction of aniline with 4-tolyl-1-piperazineethanol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using large-scale reactors. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product’s quality. The reaction conditions are carefully controlled to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Alpha-Anilinomethyl-4-tolyl-1-piperazineethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the anilinomethyl or tolyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Alpha-Anilinomethyl-4-tolyl-1-piperazineethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of alpha-Anilinomethyl-4-tolyl-1-piperazineethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1-Piperazineethanol: A simpler analog with similar structural features but lacking the anilinomethyl and tolyl groups.
4-Methylpiperazine: Contains the piperazine ring and a methyl group but lacks the anilinomethyl and ethanol moieties.
Uniqueness
Alpha-Anilinomethyl-4-tolyl-1-piperazineethanol is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the anilinomethyl and tolyl groups enhances its reactivity and potential therapeutic applications compared to simpler piperazine derivatives.
Properties
CAS No. |
73771-39-8 |
|---|---|
Molecular Formula |
C20H27N3O |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-anilino-3-[4-(2-methylphenyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C20H27N3O/c1-17-7-5-6-10-20(17)23-13-11-22(12-14-23)16-19(24)15-21-18-8-3-2-4-9-18/h2-10,19,21,24H,11-16H2,1H3 |
InChI Key |
QZLNDNJHBUXJPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(CNC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















